molecular formula C18H20N4O4 B5401943 N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide

N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide

Cat. No. B5401943
M. Wt: 356.4 g/mol
InChI Key: BDASZDNQTXFTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide, also known as APB or 5-APB, is a synthetic compound that belongs to the class of phenethylamines. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. APB is a potent serotonin and dopamine releaser that is known for its ability to induce euphoria and enhance mood.

Mechanism of Action

N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide acts as a potent serotonin and dopamine releaser by binding to the serotonin and dopamine transporters. This leads to the release of large amounts of these neurotransmitters into the synaptic cleft, which results in the activation of their respective receptors. The activation of these receptors leads to the induction of euphoria and enhancement of mood.
Biochemical and Physiological Effects
N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide has been shown to induce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to induce hyperactivity, hyperthermia, and seizures in animals. N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide has been shown to induce the release of large amounts of serotonin and dopamine, which can lead to depletion of these neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide has several advantages and limitations for lab experiments. Its ability to induce the release of serotonin and dopamine makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition. However, its psychoactive effects and potential for abuse make it a challenging compound to work with. Additionally, its potency and variability in purity make it difficult to control its effects in experiments.

Future Directions

There are several future directions for research on N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide. One area of interest is the development of new compounds that are more selective for serotonin and dopamine transporters. This could lead to the development of compounds that have fewer side effects and are less likely to be abused. Another area of interest is the study of the long-term effects of N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide on the brain and behavior. This could provide valuable insights into the mechanisms underlying addiction and other psychiatric disorders. Finally, the development of new techniques for controlling the effects of N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide in experiments could lead to more precise and reproducible results.

Synthesis Methods

N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide is synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the condensation of 4-acetylaminopiperidine with 3,4-methylenedioxyphenyl-2-nitropropene to form the intermediate compound. This is followed by the reduction of the nitro group to form the amine, which is then reacted with pyrazole-5-carboxylic acid to form the final product.

Scientific Research Applications

N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been shown to induce the release of serotonin and dopamine, which are neurotransmitters that play a crucial role in regulating mood, appetite, and sleep. N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide has also been used to study the effects of serotonin and dopamine on behavior and cognition.

properties

IUPAC Name

N-[2-(1-acetylpiperidin-4-yl)pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-12(23)21-8-5-14(6-9-21)22-17(4-7-19-22)20-18(24)13-2-3-15-16(10-13)26-11-25-15/h2-4,7,10,14H,5-6,8-9,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDASZDNQTXFTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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